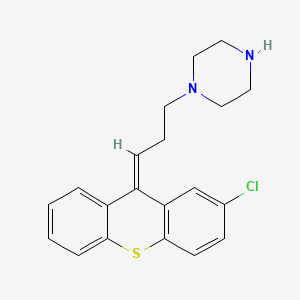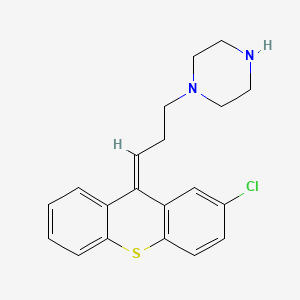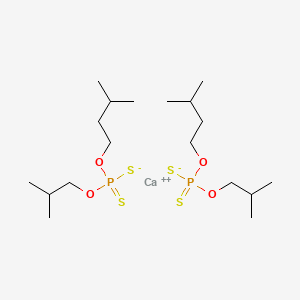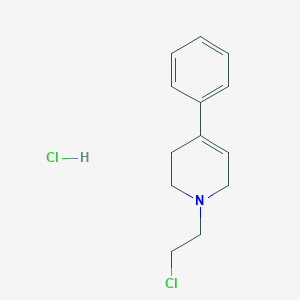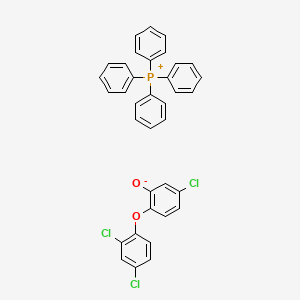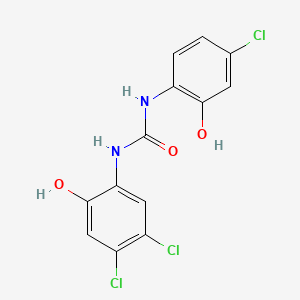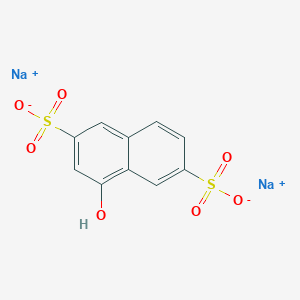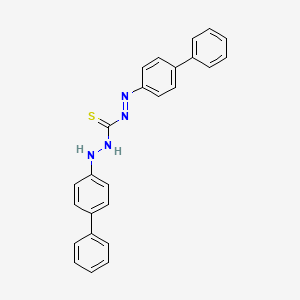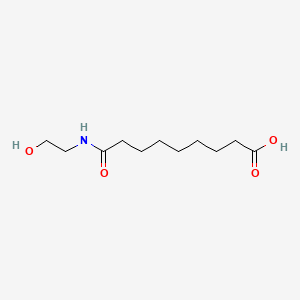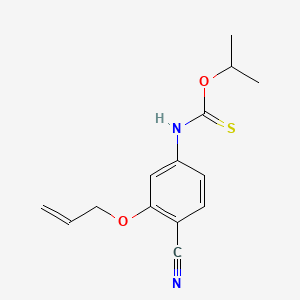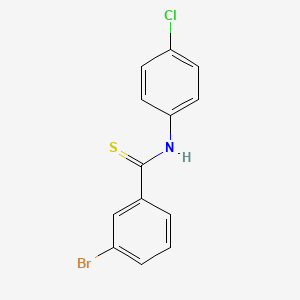![molecular formula C15H9Cl3O4 B12669955 [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid CAS No. 62967-01-5](/img/structure/B12669955.png)
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid: is an organic compound with the molecular formula C15H9Cl3O4 It is known for its unique structure, which includes a dichlorobenzoyl group attached to a phenoxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study enzyme interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Dichloroacetic acid: Similar in structure but lacks the benzoyl and phenoxy groups.
Fenofibric acid: Contains a similar phenoxyacetic acid moiety but with different substituents.
Uniqueness: What sets [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid apart is its unique combination of dichloro and benzoyl groups attached to a phenoxyacetic acid backbone. This structure imparts specific chemical and biological properties that make it valuable in various applications.
属性
CAS 编号 |
62967-01-5 |
|---|---|
分子式 |
C15H9Cl3O4 |
分子量 |
359.6 g/mol |
IUPAC 名称 |
2-[2,3-dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl3O4/c16-9-3-1-8(2-4-9)15(21)10-5-6-11(14(18)13(10)17)22-7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI 键 |
NWMCYHHRDSLUGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



